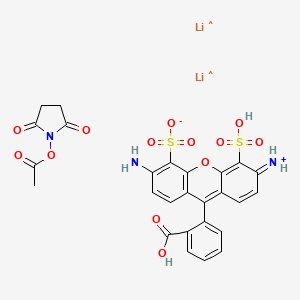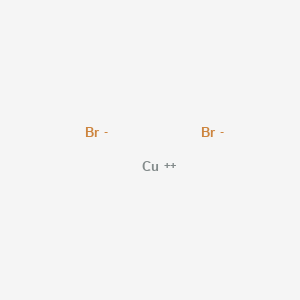
Tetrazine-PEG6-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrazine-PEG6-amine hydrochloride is a compound widely used in scientific research, particularly in the field of bioconjugation and click chemistry. It features a tetrazine group and a polyethylene glycol (PEG) linker with six ethylene glycol units, making it highly versatile for various applications. The compound is often used as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs) and other bioconjugates .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tetrazine-PEG6-amine hydrochloride typically involves the following steps:
Formation of Tetrazine Group: The tetrazine group is synthesized through a series of reactions starting from hydrazine derivatives and nitriles.
PEGylation: The PEG6 linker is introduced through a reaction with a suitable PEG derivative.
Amine Functionalization: The terminal amine group is introduced through nucleophilic substitution reactions.
Hydrochloride Formation: The final compound is converted to its hydrochloride salt form for increased stability and solubility
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactions: Conducting the reactions in large reactors with precise control over temperature, pressure, and reaction time.
Purification: Using techniques such as crystallization, distillation, and chromatography to purify the final product.
Quality Control: Ensuring the product meets stringent quality standards through various analytical techniques
Analyse Des Réactions Chimiques
Types of Reactions
Tetrazine-PEG6-amine hydrochloride undergoes several types of chemical reactions, including:
Inverse Electron Demand Diels-Alder (iEDDA) Reactions: The tetrazine group reacts with strained alkenes such as trans-cyclooctene (TCO) to form stable adducts
Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions with various electrophiles
Common Reagents and Conditions
iEDDA Reactions: Typically conducted in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Nucleophilic Substitution: Often carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with suitable bases
Major Products
Applications De Recherche Scientifique
Tetrazine-PEG6-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a click chemistry reagent for bioconjugation and labeling
Biology: Employed in the synthesis of ADCs for targeted drug delivery
Medicine: Utilized in the development of diagnostic tools and therapeutic agents
Industry: Applied in the production of various bioconjugates and functional materials
Mécanisme D'action
The mechanism of action of Tetrazine-PEG6-amine hydrochloride primarily involves its ability to undergo iEDDA reactions. The tetrazine group reacts with strained alkenes to form stable cycloadducts, enabling the conjugation of various molecules. This property is exploited in the synthesis of ADCs, where the compound serves as a linker between the antibody and the drug .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrazine-PEG4-amine hydrochloride: Similar structure but with a shorter PEG linker.
Tetrazine-PEG8-amine hydrochloride: Similar structure but with a longer PEG linker.
Tetrazine-PEG6-carboxylic acid: Similar structure but with a carboxylic acid group instead of an amine
Uniqueness
Tetrazine-PEG6-amine hydrochloride is unique due to its optimal PEG linker length, which provides a balance between solubility and flexibility. This makes it particularly suitable for applications in bioconjugation and the synthesis of ADCs .
Propriétés
Formule moléculaire |
C24H39ClN6O7 |
|---|---|
Poids moléculaire |
559.1 g/mol |
Nom IUPAC |
3-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-N-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide;hydrochloride |
InChI |
InChI=1S/C24H38N6O7.ClH/c25-6-8-33-10-12-35-14-16-37-18-17-36-15-13-34-11-9-32-7-5-23(31)26-19-21-1-3-22(4-2-21)24-29-27-20-28-30-24;/h1-4,20H,5-19,25H2,(H,26,31);1H |
Clé InChI |
ZTWRYTCOJWODIU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CNC(=O)CCOCCOCCOCCOCCOCCOCCN)C2=NN=CN=N2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(6-azidohexyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B11930172.png)
![(2S,3R,4R,5R,6S)-2-(hydroxymethyl)-6-[4-(6-methoxypyridin-3-yl)-2-methylphenyl]sulfanyloxane-3,4,5-triol](/img/structure/B11930173.png)
![N-[2-[2-(dimethylamino)ethyl-(trideuteriomethyl)amino]-5-[[4-(1H-indol-3-yl)pyrimidin-2-yl]amino]-4-methoxyphenyl]prop-2-enamide;methanesulfonic acid](/img/structure/B11930174.png)
![N-[5-[1-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]triazol-4-yl]-2-propanoylphenyl]quinoline-2-carboxamide](/img/structure/B11930178.png)
![heptyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(2-hydroxyethyl)amino]heptanoate](/img/structure/B11930190.png)


![8-[(5-Amino-1,3-dioxan-2-yl)methyl]-6-[2-chloro-4-(3-fluoropyridin-2-yl)phenyl]-2-(methylamino)pyrido[2,3-d]pyrimidin-7-one](/img/structure/B11930204.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-2-bromobutan-1-one](/img/structure/B11930210.png)

![4-[2-[2-(3-Sulfanylpropanoylamino)ethoxy]ethoxy]butanoic acid](/img/structure/B11930222.png)

